molecular formula C10H9N3O B11755363 (E)-3-(m-tolyl)acryloyl azide

(E)-3-(m-tolyl)acryloyl azide

Cat. No.: B11755363
M. Wt: 187.20 g/mol
InChI Key: UBLFIHYLNPEQHE-AATRIKPKSA-N
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Description

(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound features an azide group (-N₃) attached to an acrylate moiety, which is further substituted with a m-tolyl group. The presence of the azide group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired azide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance the efficiency and safety of the production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously collected. This method minimizes the risk of handling large quantities of reactive azides and allows for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Various substituted acrylates depending on the nucleophile used.

    Reduction: (E)-3-(m-tolyl)acrylamine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(E)-3-(m-tolyl)acryloyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(m-tolyl)acryloyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the m-tolyl group, which can influence the reactivity and properties of the compound. The m-tolyl group can provide steric hindrance and electronic effects that can affect the outcome of chemical reactions. Additionally, the combination of the azide and acrylate functionalities makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enoyl azide

InChI

InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3/b6-5+

InChI Key

UBLFIHYLNPEQHE-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)N=[N+]=[N-]

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-]

Origin of Product

United States

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